Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base
The hydrochloride salt of 6-(aminomethyl)picolinic acid exhibits a calculated LogP of -2.26, a decrease of 1.03 log units relative to the free base (LogP -1.23), indicating substantially greater hydrophilicity . This shift enables direct dissolution in aqueous buffers without co-solvents, a practical advantage over the free acid for applications requiring physiological or aqueous reaction conditions.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -2.26 (hydrochloride salt) |
| Comparator Or Baseline | 6-(Aminomethyl)picolinic acid free base: LogP = -1.23 |
| Quantified Difference | Δ LogP = -1.03 (salt vs. free base) |
| Conditions | ACD/Labs Percepta PhysChem Module prediction; free-base data from ChemSpider, salt data from Fluorochem datasheet |
Why This Matters
The >10-fold increase in hydrophilicity correlates with improved aqueous solubility, reducing the need for organic co-solvents in biochemical assays or aqueous-phase synthetic protocols.
